molecular formula C21H27NO6 B11166005 6-({[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid

6-({[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid

Cat. No.: B11166005
M. Wt: 389.4 g/mol
InChI Key: XMGUKQBJBBHSSF-UHFFFAOYSA-N
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Description

6-({[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid is a synthetic organic compound that belongs to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid typically involves multiple steps. One common synthetic route starts with the preparation of the chromen core, followed by functionalization at specific positions to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to improve yield and purity, using continuous flow reactors, and employing green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-({[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the chromen ring.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azide derivatives or other substituted products.

Scientific Research Applications

6-({[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-({[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

6-({[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid can be compared with other chromen derivatives:

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

6-[[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]hexanoic acid

InChI

InChI=1S/C21H27NO6/c1-3-7-15-12-20(26)28-21-14(2)17(10-9-16(15)21)27-13-18(23)22-11-6-4-5-8-19(24)25/h9-10,12H,3-8,11,13H2,1-2H3,(H,22,23)(H,24,25)

InChI Key

XMGUKQBJBBHSSF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCCCCCC(=O)O

Origin of Product

United States

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